molecular formula C13H10BrNO B1440008 2-(4-Bromobenzoyl)-5-methylpyridine CAS No. 1187164-70-0

2-(4-Bromobenzoyl)-5-methylpyridine

Cat. No.: B1440008
CAS No.: 1187164-70-0
M. Wt: 276.13 g/mol
InChI Key: FVDKKANCIFAONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromobenzoyl)-5-methylpyridine is an organic compound that belongs to the class of aromatic ketones It features a bromobenzoyl group attached to a methylpyridine ring

Properties

IUPAC Name

(4-bromophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-2-7-12(15-8-9)13(16)10-3-5-11(14)6-4-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDKKANCIFAONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction scheme is as follows:

    Starting Materials: 5-methylpyridine, 4-bromobenzoyl chloride, aluminum chloride.

    Reaction Conditions: The reaction is performed under anhydrous conditions, typically in a solvent like dichloromethane, at low temperatures (0-5°C) to control the exothermic nature of the reaction.

    Procedure: The 4-bromobenzoyl chloride is added dropwise to a solution of 5-methylpyridine and aluminum chloride in dichloromethane. The mixture is stirred for several hours, followed by quenching with water and extraction of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromobenzoyl)-5-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Corresponding carboxylic acids.

    Reduction Products: Corresponding alcohols.

Scientific Research Applications

2-(4-Bromobenzoyl)-5-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial properties.

    Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromobenzoyl group can interact with active sites of enzymes, while the pyridine ring can enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

  • 2-(4-Chlorobenzoyl)-5-methylpyridine
  • 2-(4-Fluorobenzoyl)-5-methylpyridine
  • 2-(4-Methylbenzoyl)-5-methylpyridine

Comparison:

  • Uniqueness: The presence of the bromine atom in 2-(4-Bromobenzoyl)-5-methylpyridine imparts unique reactivity compared to its chloro, fluoro, and methyl analogs. Bromine is a better leaving group, making the compound more reactive in substitution reactions.
  • Applications: While all these compounds have similar applications, the specific reactivity of the bromine derivative makes it more suitable for certain synthetic applications, particularly in the formation of complex molecules through coupling reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(4-Bromobenzoyl)-5-methylpyridine is an aromatic ketone characterized by a bromobenzoyl group attached to a 5-methylpyridine ring. Its molecular formula is C13H10BrNO, indicating the presence of bromine, nitrogen, and multiple carbon and hydrogen atoms. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

The biological activity of this compound can be inferred from its structural similarity to other compounds known to interact with biological macromolecules. Similar compounds have been shown to target various enzymes and receptors, influencing pathways such as inflammation and cellular signaling.

Target Enzymes

  • Cyclooxygenase (COX) Enzymes : Related compounds have been documented to inhibit COX-1 and COX-2, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses.
  • Janus Kinase 2 (JAK2) : Inhibition of JAK2 has been linked to anticancer activity, suggesting that derivatives of this compound may exhibit similar effects.

Research indicates that this compound interacts with various enzymes and proteins, affecting cellular processes such as gene expression and metabolism. The compound has shown potential in modulating inflammatory responses by influencing the arachidonic acid pathway.

Cellular Effects

The compound's effects on different cell types include:

  • Inflammation Modulation : It may reduce inflammation through its action on COX enzymes.
  • Gene Expression : It influences the expression of genes involved in apoptosis and inflammation, which could be pivotal in therapeutic contexts.

Study on Anticancer Activity

A study investigating the anticancer properties of related compounds found that they effectively inhibited JAK2 activity, leading to decreased cell proliferation in cancerous cells. This suggests that this compound may also possess anticancer properties through similar mechanisms.

Inflammation Studies

In vitro studies have shown that compounds with structural similarities can significantly reduce inflammatory markers in cell cultures. These findings indicate that this compound might play a role in developing anti-inflammatory agents .

Data Summary

PropertyValue/Description
Molecular FormulaC13H10BrNO
Key TargetsCOX-1, COX-2, JAK2
Potential ActivitiesAnti-inflammatory, Anticancer
MechanismInhibition of enzyme activity
PharmacokineticsHigh protein binding; related compounds show significant half-life

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromobenzoyl)-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromobenzoyl)-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.